1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine
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Overview
Description
The compound falls within the category of synthetic organic molecules that often exhibit significant biological activities. Oxadiazole, a core component of this compound, is a heterocyclic moiety known for its prevalence in compounds with various pharmacological activities.
Synthesis Analysis
Oxadiazoles and their derivatives, including the structurally related 1,3,4-oxadiazoles, are typically synthesized through cyclization reactions involving appropriate precursors, such as hydrazides and carboxylic acids, in the presence of reagents like phosphorous oxychloride or via oxidative cyclization using oxidants like chloramine-T (Rai et al., 2009); (Gaonkar et al., 2006).
Scientific Research Applications
Synthesis and Antibacterial Properties
Compounds featuring 1,3,4-oxadiazole and piperidine structures have been synthesized and evaluated for their antibacterial properties. For instance, Aziz‐ur‐Rehman et al. (2017) synthesized derivatives incorporating 1,3,4-oxadiazole and piperidine functionalities and found them to exhibit significant antibacterial activity. Such studies highlight the potential of these compounds in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).
Tuberculostatic Activity
Similarly, Foks et al. (2004) explored the synthesis of 1,3,4-oxadiazole derivatives and their tuberculostatic activity, suggesting their potential use in combating tuberculosis. The study's findings indicate these compounds' utility in developing treatments against mycobacterial infections (Foks et al., 2004).
Anticancer Evaluation
Additionally, the synthesis of new derivatives and their evaluation against cancer cell lines reveal the potential of 1,3,4-oxadiazole and piperidine-containing compounds in oncological research. Yakantham et al. (2019) synthesized a series of derivatives that showed good to moderate activity against various cancer cell lines, illustrating the potential application of these compounds in cancer therapy (Yakantham et al., 2019).
Luminescent Properties for Material Science
Research on 1,3,4-oxadiazole derivatives also extends into materials science, where their luminescent properties can be harnessed. Han et al. (2010) synthesized 1,3,4-oxadiazole derivatives exhibiting photoluminescence, suggesting their application in the development of luminescent materials and devices (Han et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(2-methoxyethyl)-5-[(3-methyl-3-phenylpiperidin-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-18(15-7-4-3-5-8-15)10-6-11-21(14-18)13-17-19-16(20-23-17)9-12-22-2/h3-5,7-8H,6,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAXNUHKYVXCKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CC2=NC(=NO2)CCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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